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Compound of Interest

Compound Name: 4-Morpholinopyridin-3-amine

Cat. No.: B1608456

Introduction

4-Morpholinopyridin-3-amine is a substituted pyridine derivative of interest in medicinal
chemistry and drug development due to its uniqgue combination of a basic amine and a
morpholine moiety on a pyridine scaffold. A thorough understanding of its structural and
electronic properties is paramount for its application and further development. This technical
guide provides a comprehensive overview of the predicted spectroscopic data for 4-
Morpholinopyridin-3-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not
publicly available, this guide leverages established spectroscopic principles and data from
analogous structures to provide a robust, predictive analysis. This approach not only offers
valuable insights into the expected spectral features but also serves as a practical reference for
researchers involved in the synthesis and characterization of this and related compounds.

Predicted *H and **C Nuclear Magnetic Resonance
(NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
The predicted *H and 3C NMR spectra of 4-Morpholinopyridin-3-amine are based on the
analysis of its constituent parts: a 3-aminopyridine core and a 4-morpholino substituent.

Experimental Protocol for NMR Data Acquisition
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o Sample Preparation: Dissolve approximately 5-10 mg of 4-Morpholinopyridin-3-amine in
0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz
instrument.

e 'H NMR Acquisition:
o Tune and shim the spectrometer to the sample.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio (typically 16 or 32 scans).

o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be necessary (e.g., 1024 or more) due to the low natural
abundance of 13C.

o Set the spectral width to cover the expected range (e.g., 0-180 ppm).

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication) and perform a Fourier transform. Phase
and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual
solvent peak as an internal standard.

Predicted *H NMR Data (400 MHz, CDCls)
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Proton Label

Predicted
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Predicted **C NMR Data (100 MHz, CDCIs)
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Predicted Chemical Shift

Carbon Label Rationale
(3, ppm)
Deshielded due to proximity to
C-2 ~140-145 .- .
pyridine nitrogen.
Attached to the electron-
C-3 ~135-140 _ _
donating amino group.
Attached to the electron-
C-4 ~145-150 withdrawing morpholine
nitrogen.
C-5 ~115-120 Shielded by the amino group.
Deshielded due to proximity to
C-6 ~140-145 . .
pyridine nitrogen.
Typical range for aliphatic
-CHz-N (Morpholine) ~50-55 carbons attached to nitrogen.
[21[3]
] Typical range for aliphatic
-CH2-O (Morpholine) ~65-70

carbons attached to oxygen.[2]
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Workflow for NMR data acquisition and analysis.

Predicted Fourier-Transform Infrared (FT-IR)
Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.
The predicted IR spectrum of 4-Morpholinopyridin-3-amine is expected to show characteristic
absorption bands for the N-H bonds of the primary amine, C-N bonds, C-O bond of the
morpholine ring, and the aromatic C-H and C=C/C=N bonds of the pyridine ring.

Experimental Protocol for FT-IR Data Acquisition

o Sample Preparation (ATR):
o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The typical spectral range is 4000-400 cm™1.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Predicted FT-IR Absorption Bands
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Wavenumber . . . .
Intensity Vibrational Mode Rationale
(cm™)
Characteristic of
) N-H asymmetric and primary amines.[1][4]
3450-3300 Medium _ _ o
symmetric stretching [5] Two distinct bands
are expected.
) Aromatic C-H Characteristic of the
3100-3000 Weak-Medium ) o
stretching pyridine ring.[6]
] ] From the methylene
) Aliphatic C-H
2950-2800 Medium ] groups of the
stretching o
morpholine ring.
N-H bending Characteristic of
1650-1580 Strong ) ) ] )
(scissoring) primary amines.[4]
Aromatic ring
) C=C and C=N vibrations of the
1600-1450 Medium-Strong ) o )
stretching pyridine moiety.[6][7]
[8]
Stretching of the C-N
Aromatic C-N bond between the
1335-1250 Strong ) o ]
stretching pyridine ring and the
amino group.[4]
] ) Stretching of the C-N
) Aliphatic C-N o
1250-1020 Medium ) bonds within the
stretching o
morpholine ring.[4]
_ Characteristic of the
C-0O-C asymmetric ] ]
~1115 Strong ) ether linkage in the
stretching o
morpholine ring.
) Out-of-plane bending
910-665 Broad, Strong N-H wagging

of the N-H bonds.[4]

FT-IR Experimental Workflow
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Workflow for FT-IR data acquisition and analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation. For 4-Morpholinopyridin-3-amine,
Electrospray lonization (ESI) is a suitable soft ionization technique.

Experimental Protocol for MS Data Acquisition (ESI)

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile. A small amount of formic acid may be added to
promote protonation.

¢ Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)
source, such as a quadrupole or time-of-flight (TOF) analyzer.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 pL/min).

o Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to obtain a stable signal.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.
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o Perform tandem MS (MS/MS) on the [M+H]* ion to induce fragmentation and obtain
structural information.

o Data Processing: The mass spectrometer software will process the data to generate the
mass spectrum.

Predicted Mass Spectrometry Data (ESI-MS)

The molecular weight of 4-Morpholinopyridin-3-amine (CoH12N40O) is 192.22 g/mol .

mlz lon Rationale

193.23 [M+H]*+ Protonated molecular ion.

Loss of ammonia from the

176.20 [M+H - NHs]* )

protonated amino group.

Cleavage of the morpholine
135.15 [M+H - C4aHsNOJ* )

ring.

Fragment corresponding to 3-
108.12 [CsHeN2]* . o

aminopyridine.

Fragment corresponding to the
87.12 [CaHoNO]*

morpholine cation.[9][10]

MS Experimental Workflow
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Workflow for ESI-MS data acquisition and analysis.

Conclusion
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This technical guide provides a detailed predictive analysis of the NMR, IR, and MS
spectroscopic data for 4-Morpholinopyridin-3-amine. By dissecting the molecule into its
constituent functional groups and comparing them to known compounds, we can confidently
anticipate its spectral characteristics. The provided experimental protocols and workflows serve
as a practical guide for researchers aiming to acquire and interpret this data. This
comprehensive spectroscopic profile is essential for the unambiguous identification and further
investigation of 4-Morpholinopyridin-3-amine in various scientific endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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